Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate
Description
(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (3r,4s) configuration. It is often used in organic synthesis and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPTMMHPMAUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pentynoic acid ester and N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine.
Condensation and Cyclization: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate condensation product. This intermediate then undergoes cyclization to form the pyrrolidine ring.
Protection and Functionalization: The intermediate is further reacted with chloroformate esters to introduce protective groups and functionalize the molecule.
Hydrolysis and Reduction: The protected intermediate undergoes ester hydrolysis followed by asymmetric reduction to yield the final product, (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity starting materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different stereoisomers or derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl or tolyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction may produce different stereoisomers.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing novel analgesics and anti-inflammatory agents. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold in drug design.
Case Study:
A study focused on the structure-activity relationship (SAR) of compounds related to this pyrrolidine derivative demonstrated its potential in modulating pain pathways. The findings indicated that modifications to the benzyl group could significantly alter the compound's efficacy as an analgesic .
Neuroscience Research
Neurotransmitter Modulation:
This compound is employed in neuroscience research to explore its effects on neurotransmitter systems. It aids in understanding the mechanisms underlying various neurological disorders by acting on specific receptors involved in neurotransmission.
Research Insights:
Recent investigations have highlighted its role in modulating the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite control. The compound's ability to influence this system suggests potential therapeutic applications for conditions like anxiety and obesity .
Organic Synthesis
Complex Molecule Construction:
In organic chemistry, this compound is valued for its utility in constructing complex molecules. Its versatile structure allows chemists to create new materials efficiently.
Synthesis Examples:
The compound has been used as a building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry. Its reactivity under different conditions facilitates the formation of diverse chemical entities .
Flavor and Fragrance Industry
Aromatic Applications:
this compound has potential applications in the flavor and fragrance industry due to its unique aromatic profile. It can be utilized to develop flavoring agents that enhance the sensory attributes of food and cosmetic products.
Market Insights:
The growing demand for natural and synthetic flavoring agents has prompted research into this compound's sensory properties, indicating its viability as a flavor enhancer .
Analytical Chemistry
Quality Control Methods:
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying similar compounds. Its role enhances quality control across various industries, ensuring product safety and compliance with regulatory standards.
Method Development:
Analytical techniques utilizing this compound have been established for monitoring impurities in pharmaceutical formulations, showcasing its importance in maintaining product integrity .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs; significant in drug design |
| Neuroscience Research | Modulates neurotransmitter systems; potential treatments for neurological disorders |
| Organic Synthesis | Building block for complex molecules; facilitates the creation of new chemical entities |
| Flavor and Fragrance | Utilized in developing flavoring agents; enhances sensory attributes of food and cosmetics |
| Analytical Chemistry | Employed in quality control methods; detects and quantifies similar compounds |
Mechanism of Action
The mechanism of action of (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its interactions .
Comparison with Similar Compounds
- (3r,4r)-1-Benzyl-4-methyl-3-methylaminopiperidine .
- Other pyrrolidine derivatives with similar structural motifs.
Uniqueness: (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is unique due to its specific (3r,4s) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall activity compared to other similar compounds.
Biological Activity
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate (commonly referred to as MBMP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including antibacterial, antifungal, and neuropharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C19H21NO2
- Molecular Weight : 295.4 g/mol
- CAS Number : 1820581-27-8
This compound features a pyrrolidine ring which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of MBMP and related pyrrolidine derivatives. The findings indicate that certain structural modifications can enhance antibacterial efficacy against various pathogens.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| MBMP | 75 | Bacillus subtilis |
| 125 | Enterococcus faecalis | |
| <125 | Escherichia coli | |
| 150 | Pseudomonas aeruginosa |
These results demonstrate that MBMP exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis .
Antifungal Activity
In addition to its antibacterial properties, MBMP has shown promise in antifungal applications. Research indicates that derivatives of pyrrolidine, including MBMP, can inhibit the growth of various fungal strains.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| MBMP | 100 | Candida albicans |
| 200 | Aspergillus niger |
These findings suggest that MBMP could be a candidate for further development as an antifungal agent .
Neuropharmacological Effects
The neuropharmacological profile of MBMP has also been explored, particularly regarding its interaction with neuropeptide systems. The compound has been studied as a potential antagonist in the relaxin-3/RXFP3 system, which is involved in regulating stress responses and appetite.
Case Study: RXFP3 Antagonism
A study investigating the structure-activity relationship (SAR) of compounds similar to MBMP found that modifications at specific positions on the pyrrolidine ring significantly influenced antagonist activity at RXFP3. For instance, the introduction of different substituents on the phenyl ring affected binding affinity and potency .
Table 3: Structure-Activity Relationship Data
| Compound Variant | IC50 (µM) | Comments |
|---|---|---|
| Original MBMP | 7.90 | Baseline activity |
| Variant A | 2.12 | Enhanced potency |
| Variant B | >10 | Inactive |
This data underscores the importance of molecular structure in determining biological activity and highlights potential pathways for drug development targeting neuropeptide systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
